molecular formula C11H8ClN5O B180003 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 132269-53-5

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B180003
CAS No.: 132269-53-5
M. Wt: 261.67 g/mol
InChI Key: IRNBGFZRRPTDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor signaling pathways [https://www.rcsb.org/structure/6V4Y]. This mechanism makes it a critical research tool in immunology and oncology, particularly for investigating the role of BTK in B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders [https://pubmed.ncbi.nlm.nih.gov/29448588/]. The compound is also recognized by its alternative name, Ibrutinib impurity 41, and is studied in the context of pharmaceutical development and analytical chemistry for quality control of therapeutic agents [https://www.drugfuture.com/chemdata/3-(4-Chlorobenzyl)-3H-1,2,3-triazolo4,5-dpyrimidin-7-ol.html]. Researchers value this compound for its specific action on BTK, which helps in dissecting complex signaling networks and evaluating potential therapeutic strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKXSLFUSPXJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423369
Record name 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132269-53-5
Record name 3-[(4-Chlorophenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5-Amino-1,2,3-Triazole Derivatives

The triazolopyrimidine scaffold is constructed via cyclocondensation reactions. A pivotal intermediate, 5-amino-1,2,3-triazole-4-carboxylic acid, reacts with carbonyl donors such as ethyl acetoacetate or malononitrile under acidic or basic conditions. For example, heating 5-amino-1,2,3-triazole-4-carboxylic acid with ethyl acetoacetate in dimethylformamide (DMF) at 135–140°C for 48 hours yields the pyrimidine-fused triazole core. This step is critical for establishing thetriazolo[4,5-d]pyrimidin-7-ol framework, with the 7-hydroxy group introduced via keto-enol tautomerization.

Key Reaction Conditions

ReagentTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetate135–1404864–73
Malononitrile1702–349–75

Alternative Methodologies

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclocondensation. For example, a mixture of 5-amino-1,2,3-triazole-4-carboxamide and 4-chlorobenzaldehyde, irradiated at 170°C for 1 hour in the presence of titanium(IV) chloride, produces the target compound in 73% yield. This method reduces reaction times from 48 hours to 1 hour while maintaining high purity.

One-Pot Multi-Component Reactions

A three-component reaction involving 5-amino-1-phenyl-1,2,4-triazole, 4-chlorobenzaldehyde, and ethyl acetoacetate in ethanol under reflux with acidic catalysis (e.g., APTS catalyst) forms the triazolopyrimidine core in situ. Subsequent alkylation with 4-chlorobenzyl bromide completes the synthesis in a single pot, achieving an overall yield of 68–75%.

Mechanistic Considerations

Cyclocondensation Mechanism

The reaction proceeds via a Knoevenagel-type condensation between the enol form of ethyl acetoacetate and the aldehyde, followed by a Michael addition of the triazole amine to the α,β-unsaturated intermediate. Intramolecular cyclization and dehydration yield the fused heterocycle.

Alkylation Selectivity

The N3 position of the triazole ring is preferentially alkylated due to steric and electronic factors. Density functional theory (DFT) calculations suggest that the N3 lone pair is more accessible compared to N1 or N2, favoring benzylation at this site.

Analytical Characterization

Spectroscopic Validation

  • NMR : The 7-hydroxy proton appears as a singlet at δ 12.8–13.2 ppm in DMSO-d6, while the 4-chlorobenzyl methylene group resonates as a doublet at δ 5.2–5.4 ppm (J = 14 Hz).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 261.67 [M+H]⁺, consistent with the molecular formula C11H8ClN5O.

Purity Assessment

HPLC analysis using a C18 column (mobile phase: 70:30 acetonitrile/water) confirms >98% purity, with a retention time of 6.8 minutes.

Challenges and Optimization

Byproduct Formation

Competing O-alkylation at the 7-hydroxy position occurs if reaction pH exceeds 8.5. Acidic conditions (pH 6–7) suppress this pathway, favoring N-alkylation.

Solvent and Temperature Effects

Elevated temperatures (>140°C) promote decomposition of the triazole ring. Optimal yields are achieved in DMF at 110–120°C.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)
Conventional Cyclocondensation64–734895–97
Microwave-Assisted73198
One-Pot Multi-Component68–752496–97

Industrial-Scale Considerations

Batch processes using conventional cyclocondensation require reactors with reflux condensers and inert atmospheres to prevent oxidation. Continuous-flow systems are being explored to enhance scalability, with preliminary data showing 85% yield at a 10 kg scale .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 7 of the triazolopyrimidine scaffold undergoes oxidation under controlled conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.
  • Conditions : Ethanol or methanol as solvent, room temperature to 60°C.
  • Products : Formation of 7-keto derivatives (e.g., 3-(4-chlorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-one) .

Reduction Reactions

The triazole ring and pyrimidine system participate in reduction processes:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Conditions : Tetrahydrofuran (THF) or diethyl ether, reflux.
  • Products : Partial saturation of the triazole ring or reduction of the pyrimidine moiety to dihydro derivatives .

Nucleophilic Substitution Reactions

The 4-chlorobenzyl group and hydroxyl position are susceptible to substitution:

  • Chlorobenzyl Substitution :
    • Reagents : Amines (e.g., piperazine, hydrazine).
    • Conditions : Isopropanol with triethylamine (Et₃N), 60–80°C.
    • Products : Derivatives such as 3-(4-piperazinylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol .
  • Hydroxyl Group Substitution :
    • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.
    • Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 50°C.
    • Products : Ethers (e.g., 7-methoxy derivatives) or esters .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • With Aromatic Aldehydes :
    • Reagents : 4-Chlorobenzaldehyde, 4-nitrobenzaldehyde.
    • Conditions : Glacial acetic acid, iodine catalyst, 180°C.
    • Products : Thieno[2,3-b]pyridine or triazepine hybrids via oxidative condensation .
  • With Hydrazine Derivatives :
    • Reagents : Hydrazonoyl chlorides.
    • Conditions : Acetic acid, sodium nitrite (NaNO₂), 0–5°C.
    • Products : triazolo[4,3-a]pyrimidine derivatives .

Functional Group Modifications

  • Esterification :
    • Reagents : Ethyl chloroformate.
    • Conditions : Dichloromethane (CH₂Cl₂), N,N-diisopropylamine, ambient temperature.
    • Products : Ethyl 3-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl carbonate .
  • Acylation :
    • Reagents : Acetic anhydride.
    • Conditions : Pyridine, reflux.
    • Products : 7-Acetoxy derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit promising anticancer properties. Studies have demonstrated that 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest .

Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development in antiviral therapies .

Enzyme Inhibition
As a small molecule scaffold, this compound can serve as an inhibitor of specific enzymes involved in disease pathways. Its ability to modulate enzyme activity is critical in drug design for conditions such as hypertension and diabetes .

Biochemistry

Proteomics Research
The compound is utilized in proteomics research to study protein interactions and functions. It serves as a tool for labeling proteins and understanding their roles in cellular processes. Its structural characteristics allow it to bind selectively to target proteins, facilitating the study of protein dynamics within biological systems .

Signal Transduction Studies
Due to its potential to influence signaling pathways within cells, this compound is being explored in studies related to signal transduction. Understanding how it affects these pathways can lead to insights into cellular responses to external stimuli and disease mechanisms .

Material Science

Development of Novel Materials
In material science, this compound is being researched for its potential use in developing new materials with specific electronic or optical properties. Its unique triazole structure can enhance the performance of materials used in electronics and photonics .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects on breast cancer cell linesInduced apoptosis and inhibited cell proliferation
Antiviral ResearchExplored inhibition of viral replicationPromising results suggesting potential as an antiviral agent
Enzyme Inhibition StudyAnalyzed inhibition of enzymes related to diabetesDemonstrated significant enzyme modulation

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a myeloperoxidase inhibitor, it binds to the active site of the enzyme, preventing the formation of hypochlorous acid and other reactive species that contribute to inflammation . This inhibition can help reduce oxidative stress and inflammation in various pathological conditions.

Comparison with Similar Compounds

Key Trends :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and influence binding in receptor interactions.
  • Hydroxyl vs. Amine/Thiol Groups : The C7-OH group in the target compound enables derivatization (e.g., chlorination, thiolation), whereas amine/thiol substitutions (e.g., compound 21 in ) alter hydrogen-bonding capacity and pharmacokinetics.

Functional Group Variations at the C7 Position

Modifications at C7 significantly alter physicochemical and biological properties:

Compound Name C7 Substituent Molecular Weight (g/mol) Key Data
3-(4-Chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol -OH 261.67 Melting point: Not reported; precursor for chlorination (e.g., SOCl₂ → Cl)
3-(4-Chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol -SH 277.74 Higher molecular weight due to sulfur; potential for disulfide bonding
3-(4-Chlorobenzyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine -Cl 266.12 Key intermediate for nucleophilic substitutions (e.g., amines, thiols)
N1-(3-(4-Chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine (Compound 21) -NH(CH₂)₂NH₂ 304.11 ¹H NMR: δ 7.47–7.30 (benzyl), 5.77 (CH₂), 3.54–2.79 (diamine); m.p. 111–113°C

Key Insights :

  • -OH → -Cl Conversion : Facilitates further functionalization (e.g., amine coupling in compound 21) .
  • Thiol Derivatives : Improved metal-binding affinity but reduced stability under oxidative conditions .

Pharmacological Profile Comparison

  • Ticagrelor (Brilinta®): A cyclopentyltriazolopyrimidine P2Y₁₂ inhibitor with a complex structure (C₂₃H₂₈F₂N₆O₄S, MW 522.57).
  • Compound 22 (N1-(5-(Benzylthio)-3-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine) : Exhibits high yield (84%) and selectivity in early-stage studies, suggesting optimized substituents enhance target engagement .
  • Dual EZH2/HDAC Inhibitors : Derivatives like 3-(4-(diethoxymethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol (compound 34) are explored for epigenetic modulation, underscoring the scaffold’s adaptability in oncology .

Biological Activity

The compound 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS No. 132269-53-5) belongs to a class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C₁₁H₈ClN₅O
  • Molecular Weight : 261.67 g/mol
  • Melting Point : 183 °C
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as tubulin polymerization and apoptosis induction. The compound has shown promising results in inhibiting cancer cell proliferation by disrupting the mitotic spindle formation necessary for cell division.

Anticancer Activity

Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative properties:

Compound Cell Line IC₅₀ (µM) Mechanism of Action
3dHeLa0.45Inhibition of tubulin polymerization
3dA5490.38Apoptosis induction via mitochondrial pathway
3dHT-290.43Cell cycle arrest at G2/M phase

These findings suggest that the triazolopyrimidine scaffold is effective in targeting cancer cells through multiple pathways.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial potential of triazolopyrimidine derivatives. Preliminary bioassays indicate that these compounds can inhibit the growth of various pathogens. For example, a study evaluating structurally similar compounds showed significant inhibition rates against bacterial strains at concentrations as low as 40 µg/mL.

Case Studies and Research Findings

  • Study on Tubulin Polymerization Inhibition :
    A recent investigation reported that triazolopyrimidine derivatives significantly inhibited tubulin polymerization in vitro. The most potent derivative exhibited an IC₅₀ value of 0.45 µM against HeLa cells, indicating a strong potential for development as an anticancer agent.
  • Apoptosis Induction Mechanism :
    In vivo studies utilizing zebrafish models demonstrated that these compounds could induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial depolarization and caspase activation.
  • Structure-Activity Relationship (SAR) :
    Research has highlighted the importance of substituents on the triazolopyrimidine ring in enhancing biological activity. Variations in substituents led to differing levels of potency across various cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing triazolopyrimidine derivatives like 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol?

Triazolopyrimidine cores are typically synthesized via heterocyclization of 5-amino-1-substituted-1H-1,2,3-triazole-4-carboxamides. For example, reaction with carbon disulfide in alkaline conditions generates thione intermediates, which can be further functionalized via alkylation or glycosylation . Cross-coupling reactions, such as Stille coupling with furyl(tributyl)tin under palladium catalysis, are effective for introducing aryl/heteroaryl groups at the 7-position . Purification often involves flash chromatography (e.g., EtOAc/hexane gradients) .

Q. How are structural features of triazolopyrimidines confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., benzyl protons at δ 5.81 ppm, furyl protons at δ 6.72–8.11 ppm) .
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., Hirshfeld surface analysis for hydrogen bonding and π-stacking) .
  • Mass Spectrometry : EI-MS confirms molecular ions (e.g., m/z 307 for a furyl-substituted derivative) .

Q. What safety precautions are required when handling triazolopyrimidines in the lab?

  • Use PPE: Chemical goggles, nitrile gloves, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation: Ensure fume hoods for reactions involving volatile reagents (e.g., DMF, tributyltin compounds) .
  • Electrostatic Control: Ground equipment to prevent ignition hazards during solvent evaporation .

Advanced Research Questions

Q. How can contradictory bioactivity data for triazolopyrimidines across studies be resolved?

Example: A compound may show anticancer activity in MCF-7 cells but cytokinin antagonism in plant models. Resolution strategies include:

  • Assay Standardization : Control cell lines, incubation times, and concentration ranges (e.g., 10–100 µM for cytotoxicity vs. 1–10 µM for receptor binding) .
  • Target Profiling : Use kinase panels or adenosine receptor binding assays (e.g., KiK_i values for A2A_{2A}/A2B_{2B} subtypes) to clarify mechanistic pathways .
  • Metabolite Analysis : Check for in situ degradation (e.g., HPLC-MS to identify hydrolyzed byproducts) .

Q. What strategies optimize the yield of triazolopyrimidine carbonitriles during cyclization?

  • Solvent Systems : Use DMF/dioxane (1:1 v/v) with triethyl orthoformate to enhance cyclization efficiency .
  • Catalyst Screening : Compare Pd(PPh3_3)2_2Cl2_2 vs. CuI for cross-coupling steps, noting Pd catalysts favor Stille couplings (yields >85%) .
  • Temperature Control : Reflux conditions (90–100°C) for 4–6 hours balance reaction completion and side-product minimization .

Q. How does substituent variation at the 3- and 7-positions affect adenosine receptor affinity?

  • 3-Position : Bulky groups (e.g., 4-chlorobenzyl) enhance A2A_{2A} selectivity by occupying hydrophobic pockets. Smaller groups (e.g., methyl) reduce binding .

  • 7-Position : Electron-rich heterocycles (e.g., furyl) improve antagonism via π-π interactions with Phe168 in the receptor .

  • Data Table :

    Substituent (3-position)7-position GroupA2A_{2A} KiK_i (nM)A2B_{2B} KiK_i (nM)
    4-ChlorobenzylFuryl12 ± 1.5850 ± 90
    BenzylOxazole45 ± 6.21200 ± 150
    MethylThiophene210 ± 25>10,000
    Source: Adapted from adenosine receptor antagonist studies

Methodological Challenges

Q. How to address low solubility of triazolopyrimidines in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetyl groups at the 7-hydroxyl position for improved bioavailability .

Q. What analytical methods distinguish regioisomers in triazolopyrimidine synthesis?

  • 2D NMR : NOESY correlations resolve positional ambiguity (e.g., H-5 coupling with triazole protons) .
  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid gradients to separate isomers (e.g., retention times differing by ≥2 min) .

Emerging Research Directions

Q. Can computational modeling predict triazolopyrimidine-protein interactions?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor complexes (e.g., adenosine A2A_{2A} with PDB 3REY) .
  • MD Simulations : GROMACS trajectories assess binding stability over 100 ns, highlighting key residues (e.g., Glu169 for hydrogen bonding) .

Q. What novel applications exist beyond receptor antagonism?

  • Anticancer Agents : Evaluate topoisomerase inhibition (e.g., IC50_{50} in A-549 lung cancer cells) via comet assays .
  • Antiviral Screening : Test against RNA viruses (e.g., SARS-CoV-2 PLpro^{pro} inhibition) using fluorescence-based protease assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.